molecular formula C7H12O B13545855 4-Methyl-2-methylidenepentanal

4-Methyl-2-methylidenepentanal

Cat. No.: B13545855
M. Wt: 112.17 g/mol
InChI Key: LRKKUGXSKGITAS-UHFFFAOYSA-N
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Description

4-Methyl-2-methylidenepentanal is an organic compound with the molecular formula C7H12O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-methylidenepentanal can be achieved through several methods. One common approach involves the aldol condensation reaction between 4-methylpentanal and formaldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-methylidenepentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: 4-Methyl-2-methylidenepentanoic acid.

    Reduction: 4-Methyl-2-methylidenepentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-methylidenepentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-methylidenepentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanol: An alcohol with a similar carbon skeleton but different functional group.

    4-Methylpentanal: An aldehyde with a similar structure but lacking the methylidene group.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methyl-2-methylidenepentanal

InChI

InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h5-6H,3-4H2,1-2H3

InChI Key

LRKKUGXSKGITAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)C=O

Origin of Product

United States

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